N-Decyl-2,4-dinitroaniline

Description

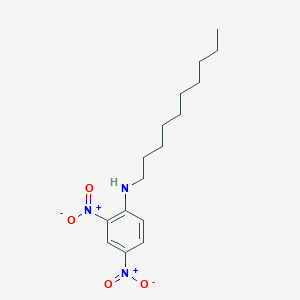

N-Decyl-2,4-dinitroaniline is a nitroaromatic compound featuring a decyl (C₁₀H₂₁) alkyl chain attached to the amino group of a 2,4-dinitroaniline backbone. This structure combines strong electron-withdrawing nitro groups with a long hydrophobic alkyl chain, resulting in unique physicochemical properties. The compound is primarily utilized in materials science, particularly in the functionalization of carbon nanotubes (CNTs) for applications in nanoelectronics, biosensors, and energetic systems . Its extended alkyl chain enhances solubility in organic solvents and influences molecular packing in crystalline phases, distinguishing it from shorter-chain analogues .

Properties

CAS No. |

2044-89-5 |

|---|---|

Molecular Formula |

C16H25N3O4 |

Molecular Weight |

323.39 g/mol |

IUPAC Name |

N-decyl-2,4-dinitroaniline |

InChI |

InChI=1S/C16H25N3O4/c1-2-3-4-5-6-7-8-9-12-17-15-11-10-14(18(20)21)13-16(15)19(22)23/h10-11,13,17H,2-9,12H2,1H3 |

InChI Key |

XNYPFANNYABBEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-2,4-dinitroaniline can be synthesized through the nitration of N-decylaniline. The process typically involves the use of nitric acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or explosion .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow microreactor systems. These systems allow for better control of reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonic acids.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-decyl-2,4-diaminoaniline.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-Decyl-2,4-dinitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth

Mechanism of Action

N-Decyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of microtubule dynamics affects cell division and growth, making it effective as a herbicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Decyl-2,4-dinitroaniline with structurally related nitroaniline derivatives, focusing on molecular geometry, electronic properties, reactivity, and applications.

Structural and Geometric Comparisons

Electronic and Acid-Base Properties

Acidity :

- This compound is less acidic (estimated pKa ~9–10) compared to trinitro derivatives (e.g., N-methoxy-2,4,6-trinitroaniline, pKa 5.2) due to fewer nitro groups. The decyl chain’s electron-donating effect slightly raises pKa relative to N-methoxy-2,4-dinitroaniline (pKa 9.2) .

- 6-Chloro-2,4-dinitroaniline exhibits stronger acidity due to the electron-withdrawing Cl substituent .

Key Research Findings

- Synthetic Yields : Alkyl-2,4-dinitroanilines with branched chains (e.g., N-octyl, N-benzyl) show moderate to high synthetic yields (55–83%), suggesting efficient routes for this compound synthesis .

- Dielectric Properties : 3,4-Dimethoxybenzaldehyde-2,4-dinitroaniline exhibits low dielectric loss (~0.01 at 1 kHz), indicating utility in capacitor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.